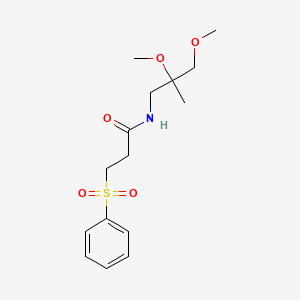
3-Amino-4,5-Dihydroxybenzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4,5-dihydroxybenzoic acid is a phenolic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of amino and hydroxyl groups attached to a benzoic acid core
Wissenschaftliche Forschungsanwendungen
3-Amino-4,5-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Wirkmechanismus
Target of Action
3-Amino-4,5-dihydroxybenzoic acid is a type of hydroxybenzoic acid, which are major aromatic secondary metabolites It’s known that hydroxybenzoic acids have a wide range of targets due to their antioxidant capabilities .
Mode of Action
It’s known that hydroxybenzoic acids can influence metabolism, cellular signaling, and gene expression . They can activate various signaling pathways, thereby decreasing oxidative stress and associated problems such as endothelial dysfunction .
Biochemical Pathways
Hydroxybenzoic acids, including 3-Amino-4,5-dihydroxybenzoic acid, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The metabolic pathways of primary metabolites in plant foods are also linked with metabolic pathways of secondary metabolites .
Pharmacokinetics
It’s known that the bioavailability of hydroxybenzoic acids can be influenced by factors such as oral delivery .
Result of Action
Hydroxybenzoic acids are known to have health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Action Environment
The action of 3-Amino-4,5-dihydroxybenzoic acid can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Plant growing under different environments and conditions also showed differences in the metabolite profile .
Biochemische Analyse
Biochemical Properties
3-Amino-4,5-dihydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized as an intermediate of catabolic and anabolic pathways in some microorganisms . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of 3-Amino-4,5-dihydroxybenzoic acid on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the Nrf2 signaling pathway that increases the expression of antioxidant enzymes, thereby decreasing oxidative stress and associated problems such as endothelial dysfunction .
Molecular Mechanism
At the molecular level, 3-Amino-4,5-dihydroxybenzoic acid exerts its effects through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is formed during the catabolism of quinate/shikimate in soil-dwelling organisms and is shuttled through the β-ketoadipate pathway to produce intermediates of the tricarboxylic acid cycle .
Metabolic Pathways
3-Amino-4,5-dihydroxybenzoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is formed during the catabolism of quinate/shikimate in soil-dwelling organisms .
Subcellular Localization
Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could play a role .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4,5-dihydroxybenzoic acid typically involves the reduction of 3-nitro-4,5-dihydroxybenzoic acid. One common method includes the following steps:
Nitration: 3-nitro-4-chlorobenzoic acid is reacted with sodium hydroxide at 100-105°C to form 3-nitro-4-hydroxybenzoic acid.
Industrial Production Methods: The industrial production of 3-amino-4,5-dihydroxybenzoic acid follows similar synthetic routes but is optimized for higher yields and environmental friendliness. The process involves the use of catalysts and controlled reaction conditions to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the reduction of nitro groups.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
- Salicylic Acid
- Protocatechuic Acid
- Gentisic Acid
- 3,5-Dihydroxybenzoic Acid
- Vanillic Acid
Eigenschaften
IUPAC Name |
3-amino-4,5-dihydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,8H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQLYASRVXAFRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)

![2-({1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2361796.png)





![cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2361804.png)

![3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2361806.png)
![(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B2361807.png)
![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)
